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Compound of Interest

Compound Name: SKF 100398

Cat. No.: B1209943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SKF 100398, a synthetic peptide analogue of arginine vasopressin (AVP), is a potent and

specific antagonist of the antidiuretic effects of AVP. This document provides a comprehensive

overview of the fundamental properties of SKF 100398, including its chemical characteristics,

pharmacological profile, and the experimental methodologies used for its characterization. The

information is intended to serve as a technical resource for professionals in the fields of

pharmacology, medicinal chemistry, and drug development who are interested in vasopressin

receptor antagonists.

Core Chemical Properties
SKF 100398 is a modified nonapeptide with a disulfide bridge, which is crucial for its biological

activity. Its structure is designed to enhance its affinity for vasopressin receptors while blocking

the downstream signaling that leads to antidiuresis.
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Property Value

Full Chemical Name

{(1-Mercaptocyclohexyl)acetyl}-{Tyr(O-Ethyl)}-

Phe-Val-Asn-Cys-Pro-Arg-Gly-NH2 (Disulfide

bridge: 1-6)

Shortened Sequence
{(1-Mercaptocyclohexyl)acetyl}-{Tyr(O-Ethyl)}-

YFVNCPRG-NH2

Molecular Formula C53H77N13O11S2

Molecular Weight 1136.39 g/mol [1]

CAS Number 77453-01-1[1]

Pharmacological Profile
SKF 100398 functions as a competitive antagonist at vasopressin receptors, with a particularly

high potency at the V2 receptor, which mediates the antidiuretic response. Its antagonistic

properties at both V1a and V2 receptors have been quantified, demonstrating its utility as a tool

for studying the physiological roles of vasopressin.

Receptor Binding and Antagonist Potency
The antagonist potency of SKF 100398 is typically expressed as a pA2 value, which is the

negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to

the right in an agonist's concentration-response curve.
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Receptor Subtype Antagonist Potency (pA2) Description

V2 Receptor 7.57 ± 0.06[2]

This value quantifies the

potent antagonism of the

antidiuretic effects of

vasopressin.

V1a Receptor 7.86 - 8.44[2]

This range indicates a high

antagonist potency against the

vasopressor (blood pressure

increasing) effects of

vasopressin.

Signaling Pathways
SKF 100398 exerts its effects by blocking the canonical signaling pathways initiated by arginine

vasopressin binding to its receptors.

V2 Receptor Antagonism and Antidiuretic Signaling
In the renal collecting ducts, AVP binds to V2 receptors, which are G-protein coupled receptors

(GPCRs) linked to Gs proteins. This binding activates adenylyl cyclase, leading to an increase

in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA),

which in turn promotes the translocation of aquaporin-2 (AQP2) water channels to the apical

membrane of the collecting duct cells. This increases water reabsorption from the urine back

into the bloodstream, resulting in an antidiuretic effect. SKF 100398 competitively binds to the

V2 receptor, preventing AVP from initiating this signaling cascade, thereby inhibiting water

reabsorption and promoting diuresis (water excretion).
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V2 Receptor Signaling Pathway and SKF 100398 Antagonism.

Experimental Protocols
The characterization of SKF 100398 involves a combination of in vitro and in vivo experimental

procedures.

Solid-Phase Peptide Synthesis
SKF 100398 and its analogues are synthesized using the solid-phase peptide synthesis

(SPPS) method.[2]

General Protocol:

Resin Preparation: A suitable resin support, typically a polystyrene-based resin

functionalized with an appropriate linker, is used as the solid phase.

Amino Acid Coupling: The C-terminal amino acid (Glycine in the case of SKF 100398) is first

attached to the resin. Subsequent amino acids are then added in a stepwise manner. Each

amino acid is protected at its N-terminus (e.g., with Fmoc or Boc) and its side chain, if

reactive. The coupling reaction is facilitated by a coupling agent (e.g., DCC, HBTU).

Deprotection: After each coupling step, the N-terminal protecting group of the newly added

amino acid is removed to allow for the next coupling reaction.
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Cyclization: Following the assembly of the linear peptide chain, the disulfide bridge between

the N-terminal mercaptocyclohexylacetyl group and the Cysteine at position 6 is formed

through an oxidation reaction.

Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all

side-chain protecting groups are removed, typically using a strong acid cocktail (e.g.,

trifluoroacetic acid with scavengers).

Purification: The crude peptide is purified to a high degree using techniques such as reverse-

phase high-performance liquid chromatography (RP-HPLC).

Characterization: The final product is characterized by mass spectrometry and amino acid

analysis to confirm its identity and purity.
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General Workflow for Solid-Phase Peptide Synthesis.

In Vitro Receptor Binding Assay
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Competitive radioligand binding assays are employed to determine the binding affinity of SKF
100398 for vasopressin receptors.

General Protocol:

Membrane Preparation: Cell membranes expressing the vasopressin receptor subtype of

interest (V1a or V2) are prepared from cultured cells or animal tissues (e.g., rat liver for V1a,

rat kidney medulla for V2).

Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed

concentration of a radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin) and

varying concentrations of the unlabeled competitor, SKF 100398.

Incubation: The mixture is incubated at a controlled temperature for a specific duration to

allow binding to reach equilibrium.

Separation of Bound and Free Ligand: The bound radioligand is separated from the free

radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

Quantification: The amount of radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data are used to construct a competition curve, from which the IC50 (the

concentration of SKF 100398 that inhibits 50% of the specific binding of the radioligand) can

be determined. The Ki (inhibition constant) can then be calculated from the IC50 using the

Cheng-Prusoff equation.

In Vivo Antidiuretic and Vasopressor Assays in Rats
The in vivo antagonist activity of SKF 100398 is assessed by its ability to block the

physiological effects of exogenously administered AVP in rats.

Antidiuretic (V2) Antagonist Assay Protocol:

Animal Preparation: Male rats are anesthetized and hydrated. A catheter is placed in the

bladder to collect urine and in a vein for infusions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1209943?utm_src=pdf-body
https://www.benchchem.com/product/b1209943?utm_src=pdf-body
https://www.benchchem.com/product/b1209943?utm_src=pdf-body
https://www.benchchem.com/product/b1209943?utm_src=pdf-body
https://www.benchchem.com/product/b1209943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Baseline Measurement: A continuous intravenous infusion of a hypotonic solution is

administered to maintain a steady water diuresis. Urine flow and osmolality are monitored to

establish a baseline.

AVP Administration: A submaximal dose of AVP is administered intravenously to induce an

antidiuretic response (decreased urine flow and increased urine osmolality).

Antagonist Administration: SKF 100398 is administered intravenously at various doses.

AVP Challenge: After the administration of SKF 100398, the same submaximal dose of AVP

is given again.

Data Analysis: The ability of SKF 100398 to inhibit the antidiuretic response to AVP is

quantified. The pA2 value is calculated from the dose-response relationship. A dose of 8

μg/kg of SKF 100398 has been shown to completely block the antidiuretic effect of AVP in

rats.[3]

Vasopressor (V1a) Antagonist Assay Protocol:

Animal Preparation: Rats are anesthetized, and catheters are placed in an artery to monitor

blood pressure and in a vein for drug administration.

Baseline Measurement: A stable baseline blood pressure is established.

AVP Administration: A dose of AVP that elicits a consistent pressor (blood pressure-

increasing) response is determined.

Antagonist Administration: SKF 100398 is administered intravenously at various doses.

AVP Challenge: Following the administration of the antagonist, the pressor response to the

standard dose of AVP is measured again.

Data Analysis: The inhibition of the AVP-induced pressor response by SKF 100398 is

quantified, and the pA2 value is determined from the dose-response data.

Conclusion
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SKF 100398 is a well-characterized, potent, and specific peptide antagonist of the arginine

vasopressin V2 receptor, also exhibiting high antagonist activity at the V1a receptor. Its defined

chemical and pharmacological properties, along with established experimental protocols for its

synthesis and evaluation, make it an invaluable tool for research into the physiological and

pathophysiological roles of vasopressin and its receptors. This technical guide provides a

foundational understanding of SKF 100398 for scientists and researchers engaged in related

areas of study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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